Cas no 239-35-0 (1,2-Benzo-9-thiafluorene)
1,2-Benzo-9-thiafluorene Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]naphtho[2,1-d]thiophene
- 1,2-Benzodiphenylene sulfide
- naphtho[1,2-b][1]benzothiole
- 1,2-Benzo-9-thiafluorene
- 11-Thiabenzo(a)fluorene
- Benzo[a]dibenzothiophene
- benzo[b]naphtho[1,2-d]thiophene
- Benzo[b]naphtho[2,1-d]thiophene200µg
- benzo[b]naphto[2,1-d]thiophene
- benzo[b]naptho[2,1-d]thiophene
- benzo[d]naphtho[1,2-b]thiophene
- Naphtho(1,2-b)thianaphthene
- Q27290290
- naphtho[1, 2-b][1]benzothiole
- 239-35-0
- TSV456A44D
- FT-0606286
- Benzo(a)dibenzothiophene
- NSC 89259
- NSC-89259
- MFCD00010043
- 1,2-Benzo-9-thiafluorene; Benzo[a]dibenzothiophene; NSC 89259; Naphtho[1,2-b]thianaphthene
- 1,2-Benzodiphenylene sulfide, 99%
- Naphtho[1,2-b][1]benzothiophene #
- CHEBI:177498
- Benzo[b]naphtho[2,1-d]thiophene 10 microg/mL in Cyclohexane
- CCRIS 4012
- BENZO(B)NAPHTHO(2,1-D)THIOPHENE [IARC]
- BENZO(B)NAPHTHO(2,1-D)THIOPHENE
- NS00027512
- C20124
- 1,2-Benzodiphenylene sulphide
- YEUHHUCOSQOCIX-UHFFFAOYSA-N
- NSC89259
- Naphtho[1,2-b]thianaphthene
- SCHEMBL1294668
- EINECS 205-948-0
- DTXSID8075205
- J-015283
- UNII-TSV456A44D
- DB-046299
-
- MDL: MFCD00010043
- Inchi: 1S/C16H10S/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H
- InChI Key: YEUHHUCOSQOCIX-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C2C=CC3C=CC=CC=3C1=2
Computed Properties
- Exact Mass: 234.05000
- Monoisotopic Mass: 234.05032149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.3±0.1 g/cm3
- Melting Point: 188-190 °C (lit.)
- Boiling Point: 434.3±14.0 °C at 760 mmHg
- Flash Point: 163.0±6.3 °C
- Solubility: chloroform: soluble2.5%, clear to very slightly hazy, colorless to faint yellow or tan
- PSA: 28.24000
- LogP: 5.20770
- Solubility: Not determined
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
1,2-Benzo-9-thiafluorene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,2-Benzo-9-thiafluorene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2-Benzo-9-thiafluorene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B207085-5mg |
1,2-Benzo-9-thiafluorene |
239-35-0 | 5mg |
$ 121.00 | 2023-04-19 | ||
| TRC | B207085-10mg |
1,2-Benzo-9-thiafluorene |
239-35-0 | 10mg |
$ 207.00 | 2023-04-19 | ||
| TRC | B207085-25mg |
1,2-Benzo-9-thiafluorene |
239-35-0 | 25mg |
$ 483.00 | 2023-04-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 255122-25MG |
1,2-Benzo-9-thiafluorene |
239-35-0 | 99% | 25MG |
792.93 | 2021-05-17 | |
| A2B Chem LLC | AB57045-10mg |
1,2-Benzodiphenylene sulfide |
239-35-0 | 10mg |
$198.00 | 2023-12-31 | ||
| A2B Chem LLC | AB57045-25mg |
1,2-Benzodiphenylene sulfide |
239-35-0 | 99% | 25mg |
$309.00 | 2024-04-20 | |
| 1PlusChem | 1P003DSL-50mg |
1,2-Benzodiphenylene sulfide |
239-35-0 | 95% | 50mg |
$253.00 | 2025-02-19 |
1,2-Benzo-9-thiafluorene Related Literature
-
1. Regio- and stereo-selective dioxygenase-catalysed cis-dihydroxylation of fjord-region polycyclic arenesDerek R. Boyd,Narain D. Sharma,John S. Harrison,Martina A. Kennedy,Christopher C. R. Allen,David T. Gibson J. Chem. Soc. Perkin Trans. 1 2001 1264
-
Derek R. Boyd,Narain D. Sharma,Brian McMurray,Simon A. Haughey,Christopher C. R. Allen,John T. G. Hamilton,W. Colin McRoberts,Rory A. More O'Ferrall,Jasmina Nikodinovic-Runic,Lydie A. Coulombel,Kevin E. O'Connor Org. Biomol. Chem. 2012 10 782
-
X. Zheng,S. M. Baumann,S. M. Chintala,K. D. Galloway,J. B. Slaughter,R. D. McCulla Photochem. Photobiol. Sci. 2016 15 791
-
Sumit Chaurasia,Chia-Jung Liang,Yung-Sheng Yen,Jiann T. Lin J. Mater. Chem. C 2015 3 9765
-
Uwayemi M. Sofowote,Laurie M. Allan,Brian E. McCarry J. Environ. Monit. 2010 12 425
Additional information on 1,2-Benzo-9-thiafluorene
Introduction to 1,2-Benzo-9-thiafluorene (CAS No: 239-35-0)
1,2-Benzo-9-thiafluorene, identified by the Chemical Abstracts Service Number (CAS No) 239-35-0, is a significant organic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This heterocyclic aromatic molecule belongs to the class of fluorene derivatives, featuring a sulfur atom incorporated into the fluorene backbone, which imparts unique electronic and photophysical properties. The structural novelty of 1,2-benzo-9-thiafluorene makes it a promising candidate for various applications, particularly in the development of advanced materials and pharmaceutical agents.
The molecular structure of 1,2-benzo-9-thiafluorene consists of a fused benzene ring and a thiafluorene unit, creating a conjugated system that enhances its ability to participate in electronic interactions. This conjugation is pivotal for its utility in optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The presence of the sulfur atom in the thiafluorene moiety modifies the electronic properties compared to its parent compound, fluorene, by introducing additional electron-donating capabilities and altering the energy levels of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital).
Recent advancements in the synthesis and application of 1,2-benzo-9-thiafluorene have been extensively explored in academic and industrial research. One notable area of interest is its use as a building block for designing high-performance polymers and small-molecule organic semiconductors. For instance, researchers have synthesized polymeric materials based on 1,2-benzo-9-thiafluorene units that exhibit exceptional charge transport properties, making them suitable for flexible electronics. These polymers demonstrate high hole mobility and excellent thermal stability, which are critical factors for practical device applications.
In addition to its role in materials science, 1,2-benzo-9-thiafluorene has shown potential in pharmaceutical applications. The unique structural features of this compound allow it to interact with biological targets in novel ways, which has sparked interest in its use as an intermediate in drug discovery. Studies have indicated that derivatives of 1,2-benzo-9-thiafluorene may exhibit bioactivity against certain diseases by modulating specific enzymatic pathways or by acting as scaffolds for further functionalization. The sulfur-containing heterocycle is particularly noteworthy for its ability to engage with biological systems through sulfur-nitrogen or sulfur-hydrogen interactions, offering a rich chemical space for medicinal chemists to explore.
The synthesis of 1,2-benzo-9-thiafluorene typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways for 1,2-benzo-9-thiafluorene, reducing the environmental impact of its production. These methods often employ transition metal catalysts or organocatalysts that facilitate key bond-forming steps while minimizing waste generation.
The optoelectronic properties of 1,2-benzo-9-thiafluorene have been thoroughly investigated due to its relevance in modern display technologies and energy conversion systems. Researchers have demonstrated that thin films composed of this compound exhibit strong fluorescence emissions with tunable wavelengths depending on the substitution pattern. This tunability makes it an attractive material for use in color-emitting devices and sensors. Moreover, the high quantum yields observed in these films suggest potential applications in bioimaging and optoelectronic devices where brightness and efficiency are critical.
Recent studies have also explored the photophysical behavior of 1,2-benzo-9-thiafluorene under different environmental conditions. For example, investigations into solution-phase photophysics have revealed insights into excited-state dynamics, including intersystem crossing rates and singlet oxygen generation. These findings are crucial for understanding how this compound behaves in devices such as OLEDs and solar cells. Additionally, theoretical calculations using density functional theory (DFT) have provided detailed electronic structure insights into 1,2-benzo-9-thiafluorene, aiding in the rational design of derivatives with enhanced performance characteristics.
The pharmaceutical potential of 1,2-benzo-9-thiafluorene has been further validated through computational modeling studies that predict its interaction with biological targets such as enzymes and receptors. These studies often employ molecular docking techniques to screen virtual libraries of compounds for their binding affinity to specific proteins associated with diseases like cancer or inflammation. The results suggest that modifications to the 1,2-benzo-9-thiafluorene core structure could enhance its therapeutic efficacy while minimizing side effects.
In conclusion,1,2-benzo-9-thiafluorene (CAS No: 239-35-0) is a versatile compound with significant applications across multiple scientific disciplines. Its unique structural features enable it to serve as a key material in advanced electronics while also holding promise as a pharmacological intermediate. As research continues to uncover new synthetic methods and applications,1,2-benzo-9-thiafluorene is poised to play an increasingly important role in both industrial and academic settings.
239-35-0 (1,2-Benzo-9-thiafluorene) Related Products
- 202-72-2(Diphenanthro[9,10-b:9',10'-d]thiophene)
- 95-15-8(Thianaftene)
- 205-43-6(Benzobnaphtho1,2-dthiophene)
- 132-65-0(Dibenzothiophene)
- 268-77-9(Naphtho[2,3-b]thiophene)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)